(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 157636-81-2
VCID: VC21093476
InChI: InChI=1S/C12H12N2O2/c15-12-14-9(7-16-12)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13H,5,7H2,(H,14,15)/t9-/m1/s1
SMILES: C1C(NC(=O)O1)CC2=CNC3=CC=CC=C32
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

CAS No.: 157636-81-2

Cat. No.: VC21093476

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone - 157636-81-2

Specification

CAS No. 157636-81-2
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name (4R)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C12H12N2O2/c15-12-14-9(7-16-12)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13H,5,7H2,(H,14,15)/t9-/m1/s1
Standard InChI Key LGXHODFXCOIGGJ-SECBINFHSA-N
Isomeric SMILES C1[C@H](NC(=O)O1)CC2=CNC3=CC=CC=C32
SMILES C1C(NC(=O)O1)CC2=CNC3=CC=CC=C32
Canonical SMILES C1C(NC(=O)O1)CC2=CNC3=CC=CC=C32

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator